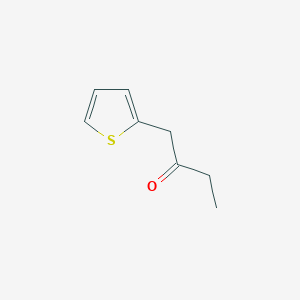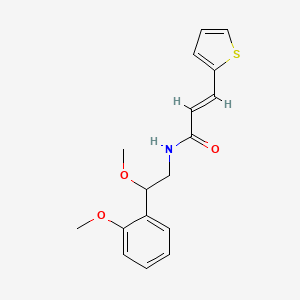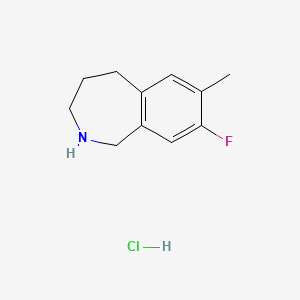![molecular formula C18H14N4O5 B3004473 Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-53-4](/img/structure/B3004473.png)
Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 33545-40-3. It has a molecular weight of 207.19 and its molecular formula is C10H9NO4 .
Molecular Structure Analysis
The InChI Code for “Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate” is 1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Isoxazole rings, such as those found in Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, are a common structural motif in many commercially available drugs . The incorporation of isoxazole into drug-like molecules expands the chemical space available to medicinal chemists, allowing for the development of new compounds with diverse biological targets. Metal-free synthetic routes for isoxazoles are particularly significant due to their eco-friendliness and atom economy .
Antibacterial Agents
Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs, and Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used to develop more effective and secure antimicrobial agents to combat microbial resistance .
Anticancer Research
Fused isoxazoles, like the one present in the compound , have shown therapeutic potential as anticancer agents . The synthesis of these compounds is crucial due to their pharmacological importance, and they can be employed in the development of new anticancer drugs .
Green Chemistry
The synthesis of isoxazole derivatives, including Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, can be achieved through metal-free catalysts. This aligns with the principles of Green Chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .
Antifungal and Antibiotic Applications
Isoxazole compounds have been reported to possess antifungal and antibiotic properties. The compound could be explored for its potential use in treating fungal infections and as an antibiotic agent, contributing to the field of infectious diseases .
Antiulcerogenic Properties
Isoxazole derivatives have also been associated with antiulcerogenic effects. Research into Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate could uncover new treatments for ulcerative conditions, expanding its therapeutic applications .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
ethyl 5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-2-25-18(24)12-10-19-22-6-5-11(8-14(12)22)20-17(23)13-9-16(27-21-13)15-4-3-7-26-15/h3-10H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXJQVYPYJHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)
![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)


![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)


![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)




![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)